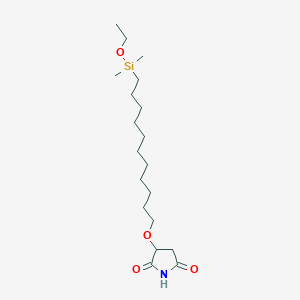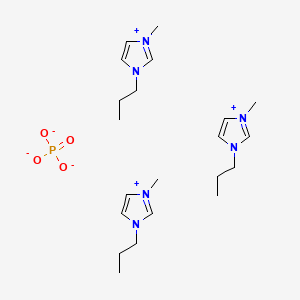![molecular formula C34H14F12O6 B6313912 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl CAS No. 138954-71-9](/img/structure/B6313912.png)
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl (BHFP) is a type of anhydride that has a wide range of applications in the field of organic synthesis. BHFP is used as a reagent in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other organic materials. BHFP is also used in the synthesis of polymers and other polymers-related materials. BHFP is an important reagent for the production of polymers and other polymeric materials.
Applications De Recherche Scientifique
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is a versatile reagent used in a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other organic materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also used in the synthesis of polymers and other polymeric materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is an important reagent for the production of polymers and other polymeric materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also used in the synthesis of pharmaceuticals and other biologically active compounds. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also used in the synthesis of polymers and other polymeric materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also used in the synthesis of polymers and other polymeric materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also used in the synthesis of polymers and other polymeric materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also used in the synthesis of polymers and other polymeric materials.
Mécanisme D'action
The mechanism of action of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is based on its ability to form a covalent bond between two molecules. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is able to form a covalent bond between two molecules by forming a covalent bond between the two molecules. This covalent bond is formed by the reaction of the two molecules with 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl. The covalent bond formed between the two molecules is known as a “bond bridge”. The bond bridge formed between the two molecules is responsible for the formation of the covalent bond.
Biochemical and Physiological Effects
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is a reagent used in a wide range of scientific research applications. It has been shown to have a variety of biochemical and physiological effects. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has also been shown to have anti-inflammatory and antioxidant effects. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has also been shown to have anti-tumor effects. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has also been shown to have anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has a wide range of advantages and limitations for lab experiments. The main advantage of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is its high reactivity and versatility, which makes it a useful reagent in organic synthesis. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also relatively easy to handle and store, making it a convenient reagent for lab experiments. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also relatively inexpensive compared to other reagents used in organic synthesis.
The main limitation of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is its toxicity. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is classified as a hazardous chemical and should be handled with caution. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is also flammable and should be stored in an area away from sources of heat and flame. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl should also be handled in a well-ventilated area and should not be inhaled or ingested.
Orientations Futures
The future directions for research on 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl are numerous and varied. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can be used to synthesize a wide range of organic compounds, including polymers, pharmaceuticals, and other organic materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can also be used to synthesize polymers and other polymeric materials. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can also be used in the synthesis of pharmaceuticals and other biologically active compounds. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can also be used to study the biochemical and physiological effects of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl on cells and organisms. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can also be used to study the interactions between 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl and other molecules. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can also be used to study the mechanisms of action of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl. 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can also be used to study the toxicity of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl and the effects of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl on the environment. Finally, 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl can be used to develop new and improved methods for the synthesis of organic compounds.
Méthodes De Synthèse
The synthesis of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is typically done using a two-step process. The first step involves the reaction of hexafluoroisopropylidene phthalic anhydride (HFPPA) with diphenyl ether (DPE). The reaction of HFPPA and DPE produces the desired 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl. The second step involves the hydrolysis of the intermediate product to form the final 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl product. The reaction is typically carried out at a temperature of around 100°C and a pressure of around 1 bar.
Propriétés
IUPAC Name |
4-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14F12O6/c35-31(36,37)29(32(38,39)40,21-5-1-3-19-23(21)27(49)51-25(19)47)17-11-7-15(8-12-17)16-9-13-18(14-10-16)30(33(41,42)43,34(44,45)46)22-6-2-4-20-24(22)28(50)52-26(20)48/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYDDFCPRTZPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC6=C5C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14F12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)





![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)